2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium
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Overview
Description
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound is characterized by its purine base, which is a fundamental component of nucleic acids, and its various functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of the purine ring system. Common synthetic routes may involve the use of starting materials such as guanine or its derivatives, which undergo various chemical transformations to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to changes in reactivity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, which can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds.
Scientific Research Applications
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid chemistry and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-6H-purin-6-one
- 2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
Uniqueness
What sets 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-6-thioxo-6,9-dihydro-3H-purin-7-ium apart from similar compounds is its unique combination of functional groups and its specific stereochemistry. These features contribute to its distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C11H16N5O4S+ |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3H-purin-9-ium-6-thione |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)/p+1/t4-,6-,7-,10-/m1/s1 |
InChI Key |
RFHIWBUKNJIBSE-KQYNXXCUSA-O |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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